p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate
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Overview
Description
5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is a significant biomedical compound widely used in research and diagnostics. It serves as a substrate for β-galactosidase, facilitating the identification and quantification of enzymatic activity within diverse biological samples.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt involves the reaction of 5-bromo-4-chloro-3-indoxyl with sulfuric acid to form the sulfate ester. This intermediate is then reacted with p-toluidine to yield the final product. The reaction typically requires controlled conditions, including specific temperatures and solvents like dimethylformamide (DMF) for solubility .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt primarily undergoes hydrolysis and enzymatic reactions. It serves as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of the phosphate group, resulting in a colorimetric change that is easily detectable .
Common Reagents and Conditions
Hydrolysis: Alkaline phosphatase in the presence of a suitable buffer.
Enzymatic Reactions: β-galactosidase in biological assays.
Major Products Formed
The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is an indoxyl derivative, which can further react to form a colored precipitate, aiding in visual detection .
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is extensively used in various scientific research fields:
Chemistry: As a substrate in enzymatic assays to study enzyme kinetics and inhibition.
Biology: In histochemical staining to visualize enzyme activity in tissues and cells.
Medicine: For diagnostic purposes, particularly in detecting specific enzyme activities in clinical samples.
Industry: In the development of diagnostic kits and reagents for laboratory use.
Mechanism of Action
The compound exerts its effects by serving as a substrate for specific enzymes like β-galactosidase and alkaline phosphatase. Upon enzymatic action, the compound undergoes hydrolysis, leading to the release of an indoxyl derivative. This derivative can further react to form a colored product, which is used for visual detection and quantification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt: Another substrate for alkaline phosphatase, used in similar applications.
X-Sulfate p-toluidine salt: A related compound with similar enzymatic substrate properties.
Uniqueness
5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is unique due to its specific application as a substrate for β-galactosidase, which is not commonly found in other similar compounds. This specificity makes it particularly valuable in certain diagnostic and research applications.
Biological Activity
p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate is a complex chemical compound with significant biological activity, particularly in biochemical research. Its structure includes a p-toluidine moiety and a sulfate group attached to a brominated and chlorinated indole derivative. This article reviews its biological properties, focusing on its enzymatic interactions, potential toxicity, and applications in various fields.
Chemical Structure and Properties
The molecular formula for this compound is C15H14BrClN2O4S. The compound's functional groups contribute to its reactivity and biological activity. The sulfate group participates in nucleophilic substitution reactions, while the indole ring allows for electrophilic aromatic substitution. The presence of bromine and chlorine enhances its electrophilic nature, making it suitable for various chemical transformations.
Enzymatic Reactions
This compound has been studied as a substrate in enzymatic reactions, particularly in phosphatase assays. It serves as an indicator for enzyme activity, allowing researchers to measure the kinetics of enzymatic reactions effectively. The compound's interaction with enzymes can elucidate its mechanism of action and potential inhibitory effects on specific pathways.
Toxicity Profile
The compound exhibits toxicity risks upon exposure, classified as harmful if ingested or in contact with skin. This aspect necessitates careful handling in laboratory settings to mitigate health risks associated with its use.
Research Findings
Recent studies have focused on the interactions of this compound with biological macromolecules. Techniques such as spectroscopy and chromatography have been employed to analyze binding affinities and reaction kinetics. These studies are crucial for understanding the compound's role in biochemical pathways and its potential therapeutic applications.
Case Studies
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | C15H15BrClN2O4P | Contains a phosphate group instead of a sulfate group |
5-Bromoindole | C8H6BrN | Simpler structure, lacks additional functional groups |
Indole-3-acetic acid | C10H9NO2 | Plant hormone with different biological activities |
These comparisons highlight the unique characteristics of this compound that may influence its biological activity .
Properties
Molecular Formula |
C15H14BrClN2O4S |
---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen sulfate;4-methylaniline |
InChI |
InChI=1S/C8H5BrClNO4S.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H,12,13,14);2-5H,8H2,1H3 |
InChI Key |
JZGXUJTZOXDSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC(=C(C2=C1NC=C2OS(=O)(=O)O)Cl)Br |
Origin of Product |
United States |
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